molecular formula C7H4ClFN2 B1430250 4-Chloro-5-fluoro-1H-indazole CAS No. 1420068-88-7

4-Chloro-5-fluoro-1H-indazole

Cat. No.: B1430250
CAS No.: 1420068-88-7
M. Wt: 170.57 g/mol
InChI Key: OELWZBVKBHULCD-UHFFFAOYSA-N
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Description

4-Chloro-5-fluoro-1H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The presence of chlorine and fluorine atoms in the indazole ring enhances its chemical reactivity and biological activity, making it a compound of interest in medicinal chemistry.

Mechanism of Action

Target of Action

Indazole derivatives, which include 4-chloro-5-fluoro-1h-indazole, have been found to exhibit a wide range of biological activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins involved in various biological processes .

Mode of Action

It’s known that indazole derivatives can interact with their targets in different ways, depending on the specific derivative and target . For instance, some indazole derivatives have been found to inhibit enzymes, block receptors, or interfere with the function of other proteins . The specific interactions between this compound and its targets would likely depend on the chemical structure of the compound and the nature of the target.

Biochemical Pathways

Given the broad range of biological activities exhibited by indazole derivatives, it’s likely that this compound could affect multiple pathways . The downstream effects of these interactions would depend on the specific pathways involved and could potentially include changes in cellular signaling, gene expression, or metabolic processes .

Pharmacokinetics

Factors such as the compound’s solubility, stability, and interactions with transport proteins can influence how well it is absorbed, how widely it is distributed throughout the body, how quickly it is metabolized, and how efficiently it is excreted .

Result of Action

Based on the known biological activities of indazole derivatives, it’s likely that the compound could have a range of effects at the molecular and cellular levels . These effects could potentially include changes in enzyme activity, alterations in cellular signaling pathways, or modifications to gene expression .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include the pH of the environment, the presence of other compounds or proteins, and the temperature . For instance, the compound’s stability could be affected by changes in temperature or pH, while its efficacy could be influenced by interactions with other compounds or proteins in the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-fluoro-1H-indazole typically involves the cyclization of appropriate precursors. One common method is the cyclocondensation of 2-chloro-3-fluoroaniline with hydrazine hydrate under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as copper acetate in dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize byproducts and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5-fluoro-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Chloro-5-fluoro-1H-indazole has several scientific research applications, including:

Comparison with Similar Compounds

  • 4-Chloro-1H-indazole
  • 5-Fluoro-1H-indazole
  • 4-Bromo-5-fluoro-1H-indazole

Comparison: 4-Chloro-5-fluoro-1H-indazole is unique due to the presence of both chlorine and fluorine atoms, which confer distinct chemical and biological properties. Compared to 4-Chloro-1H-indazole and 5-Fluoro-1H-indazole, the dual substitution enhances its reactivity and potential for diverse chemical modifications. The presence of both halogens also influences its pharmacokinetic and pharmacodynamic profiles, making it a compound of significant interest in drug discovery .

Properties

IUPAC Name

4-chloro-5-fluoro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFN2/c8-7-4-3-10-11-6(4)2-1-5(7)9/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELWZBVKBHULCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NN=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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